
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is a complex organic compound characterized by its unique structure, which includes a dimethylpropoxy group, a methylsulfanyl group, and an isoindol-1-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Dimethylpropoxy Group: This step involves the alkylation of the isoindole core using 2,2-dimethylpropyl bromide in the presence of a strong base like sodium hydride.
Addition of the Methylsulfanyl Group: The final step involves the thiolation of the intermediate product using methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylpropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylpropoxy and methylsulfanyl groups play crucial roles in binding to these targets, while the isoindol-1-imine core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,2-Dimethylpropoxy)-2-methylphenol
- Benzoic acid, 2-(2,2-dimethylpropoxy)-5-(methylsulfonyl)
Uniqueness
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
117052-57-0 |
|---|---|
Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
5-(2,2-dimethylpropoxy)-3-methylsulfanylisoindol-1-imine |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)8-17-9-5-6-10-11(7-9)13(18-4)16-12(10)15/h5-7,15H,8H2,1-4H3 |
InChI Key |
MTQIZMNRDBUECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC2=C(C=C1)C(=N)N=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


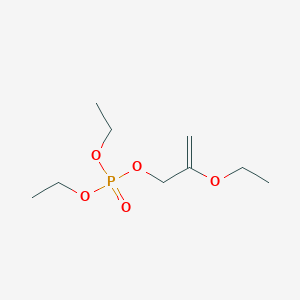
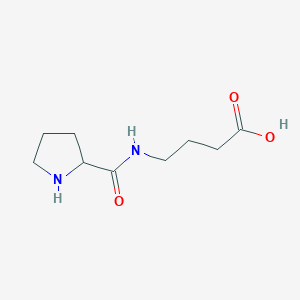
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
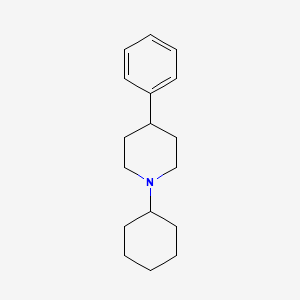
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
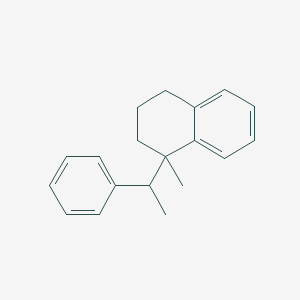
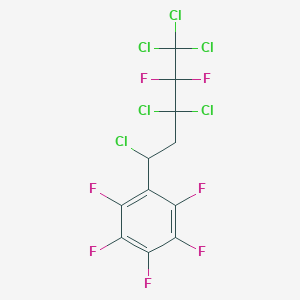

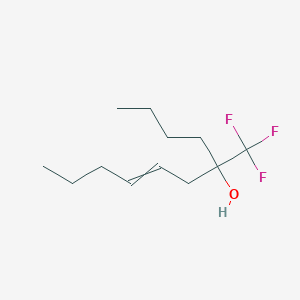
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)
